molecular formula C18H21N3O4 B2894282 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate CAS No. 2097894-85-2

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate

Cat. No. B2894282
CAS RN: 2097894-85-2
M. Wt: 343.383
InChI Key: GAMKEZLEJRQMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a core unit in various drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Pyrrolidine is a cyclic amine, and its derivatives also have various applications in medicinal chemistry.


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A recent sustainable protocol involves the C-3 functionalization of quinoxalin-2 (1H)-ones . This method has been used to construct various bonds via the C–H functionalization of quinoxalin-2 (1H)-ones .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse. For instance, the C-3 functionalization of quinoxalin-2 (1H)-ones has been used to construct various bonds .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound has been involved in addition reactions of heterocyclic compounds, serving as a precursor in the synthesis of quinolizine derivatives through reactions with acetylenic esters. These derivatives are crucial for further chemical transformations and have potential applications in developing new materials and molecules with specific properties (Acheson & Woollard, 1975).

Biological Activity

  • Research on related quinoxaline derivatives has shown antimicrobial properties, suggesting potential applications in pharmaceutical development. For instance, the synthesis and docking studies of quinoxaline compounds have been reported, indicating their capability to serve as antimicrobial agents (Srivani, Laxminarayana, & Chary, 2019).

Material Science and Catalysis

  • The ligand-free Cu-catalyzed synthesis of pyrrolo[1,2-a]quinolines highlights the utility of quinoxaline derivatives in material science, showcasing their role in facilitating the synthesis of complex heterocyclic structures, which are valuable in material science and catalysis (Yu et al., 2016).

Sensor Technology

  • Quinoxaline derivatives have been utilized in the development of chemosensors for metal ions. For example, a study describes a chemosensor capable of selectively monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the application of these compounds in environmental monitoring and biomedical research (Park et al., 2015).

Catalytic Behavior and Reactivity

  • The synthesis and characterization of metal complexes bearing quinoxalinyl-iminopyridines have shown significant catalytic behavior towards ethylene reactivity, indicating their potential use in catalytic processes within industrial and research settings (Sun et al., 2007).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on the specific derivative and its target. They have been found to have various biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, and more .

Future Directions

Quinoxaline derivatives have a wide spectrum of biological importance, and there is ongoing research into their potential applications . The development of sustainable protocols for their synthesis, such as the C-3 functionalization of quinoxalin-2 (1H)-ones, is a promising area of research .

properties

IUPAC Name

[2-methyl-1-oxo-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(22)25-18(2,3)17(23)21-9-8-13(11-21)24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKEZLEJRQMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.